5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 348.19 g/mol. The compound is characterized by the presence of a bromine atom, an imidazo-pyridine moiety, and a furan-2-carboxamide structure, which contribute to its biological activity and chemical properties.
5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is classified as an organic heterocyclic compound. It contains multiple functional groups, including amides and heterocycles, which are often associated with biological activity in medicinal chemistry.
The synthesis of 5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the provided sources, compounds of similar structure often utilize methods such as:
Technical details such as reaction conditions (temperature, solvent choice), reagents used, and yields would be crucial for replicating the synthesis in a laboratory setting but are not explicitly provided in the available sources.
The molecular structure of 5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide can be represented using various notations:
InChI=1S/C15H14BrN3O2/c1-10-3-2-8-19-9-11(18-14(10)19)6-7-17-15(20)12-4-5-13(16)21-12/h2-5,8-9H,6-7H2,1H3,(H,17,20)
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=C(O3)Br
These notations provide insight into the connectivity and arrangement of atoms within the molecule.
The compound's structural data indicates that it possesses multiple rings and functional groups that may influence its reactivity and interaction with biological targets.
The mechanism of action for 5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is likely related to its interactions with biological macromolecules such as proteins or nucleic acids. Compounds with similar structures have been studied for their roles in:
Data supporting these mechanisms would require experimental validation through biochemical assays.
While specific physical properties such as melting point or boiling point are not provided in the sources, they can typically be determined through experimental methods or estimated based on similar compounds.
The chemical properties include:
Relevant data would include stability studies under various conditions to understand its behavior in different environments.
5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide has potential applications in various scientific fields:
Research into this compound could lead to significant advancements across these fields, highlighting its versatility as a research tool.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: